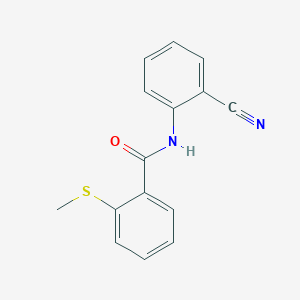
N-(2-cyanophenyl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(methylthio)benzamide, also known as CTB or Compound 4, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and is synthesized through a multistep process.
作用机制
The mechanism of action of N-(2-cyanophenyl)-2-(methylthio)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-cyanophenyl)-2-(methylthio)benzamide has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In inflammatory diseases, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects in different diseases. In cancer research, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory diseases have been studied with N-(2-cyanophenyl)-2-(methylthio)benzamide, where it has been shown to reduce inflammation and improve symptoms. Additionally, N-(2-cyanophenyl)-2-(methylthio)benzamide has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(2-cyanophenyl)-2-(methylthio)benzamide has several advantages in lab experiments, including its small size and easy synthesis. However, its limitations include its low solubility and stability, which can affect its efficacy in experiments. Additionally, N-(2-cyanophenyl)-2-(methylthio)benzamide has not been extensively studied in clinical trials, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for the study of N-(2-cyanophenyl)-2-(methylthio)benzamide. In cancer research, further studies are needed to understand the mechanism of action of N-(2-cyanophenyl)-2-(methylthio)benzamide and its potential use in combination with other chemotherapeutic agents. In inflammatory diseases, further studies are needed to understand the efficacy of N-(2-cyanophenyl)-2-(methylthio)benzamide in reducing inflammation and improving symptoms. Additionally, further studies are needed to understand the potential use of N-(2-cyanophenyl)-2-(methylthio)benzamide in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Overall, N-(2-cyanophenyl)-2-(methylthio)benzamide has the potential to be a promising therapeutic agent, but further research is needed to fully understand its potential.
合成方法
The synthesis of N-(2-cyanophenyl)-2-(methylthio)benzamide involves a multistep process that begins with the reaction of 2-cyanophenylboronic acid and 2-bromo-4-methylthiophenol in the presence of a palladium catalyst. This reaction leads to the formation of 2-(2-cyanophenyl)-4-methylthiophenol, which is then converted to the corresponding 2-chloro derivative. The final step involves the reaction of the 2-chloro derivative with benzamide in the presence of a base to yield the desired product, N-(2-cyanophenyl)-2-(methylthio)benzamide.
科学研究应用
N-(2-cyanophenyl)-2-(methylthio)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied with N-(2-cyanophenyl)-2-(methylthio)benzamide, where it has been shown to reduce inflammation and improve symptoms. Additionally, N-(2-cyanophenyl)-2-(methylthio)benzamide has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBPPRREHWVJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![N-(2,3-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330552.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5330570.png)
![7-{[4-(2-furoyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5330576.png)
![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)

![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)